molecular formula C12H9FN2O B8755569 (2-Amino-5-fluorophenyl)-4-pyridinylmethanone CAS No. 114995-64-1

(2-Amino-5-fluorophenyl)-4-pyridinylmethanone

Cat. No.: B8755569
CAS No.: 114995-64-1
M. Wt: 216.21 g/mol
InChI Key: BXQAHMJEWRCCMK-UHFFFAOYSA-N
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Description

(2-Amino-5-fluorophenyl)-4-pyridinylmethanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of both amino and fluorine substituents on the phenyl ring, along with a pyridinyl group, makes this compound particularly interesting for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorophenyl)-4-pyridinylmethanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic derivative. For instance, the reaction of 2-amino-5-fluorobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-fluorophenyl)-4-pyridinylmethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Amino-5-fluorophenyl)-4-pyridinylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a protein kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-5-fluorophenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .

Comparison with Similar Compounds

  • (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone

Comparison:

The unique combination of the amino and fluorine substituents in (2-Amino-5-fluorophenyl)-4-pyridinylmethanone contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

114995-64-1

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

(2-amino-5-fluorophenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H9FN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2

InChI Key

BXQAHMJEWRCCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)N

Origin of Product

United States

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